molecular formula C20H15NO2 B3051425 (Benzhydrylideneamino) benzoate CAS No. 3362-33-2

(Benzhydrylideneamino) benzoate

Cat. No.: B3051425
CAS No.: 3362-33-2
M. Wt: 301.3 g/mol
InChI Key: HXPFJOLFXDJQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzhydrylideneamino) benzoate is an organic compound with the molecular formula C20H15NO2. It is characterized by the presence of a benzhydrylideneamino group attached to a benzoate moiety. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzhydrylideneamino) benzoate typically involves the condensation reaction between benzhydrylideneamine and benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Benzhydrylideneamino) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Benzhydrylideneamino) benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (Benzhydrylideneamino) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: (Benzhydrylideneamino) benzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Unlike benzyl benzoate, which is primarily used in topical treatments, and benzonatate, which is used as an antitussive, this compound has broader applications in chemistry, biology, and industry .

Biological Activity

(Benzhydrylideneamino) benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzhydrylideneamino group attached to a benzoate moiety. This structure enables the compound to engage in various chemical reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : There is ongoing research into the compound's potential anticancer properties, with initial findings indicating it may inhibit tumor cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against Staphylococcus aureus and Escherichia coli.
    PathogenMIC (mg/L)
    Staphylococcus aureus1.5
    Escherichia coli2.0
  • Anticancer Activity
    • In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was tested against various cancer types, including breast and lung cancer cells.
    Cancer Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)10
    A549 (Lung Cancer)15
  • Mechanistic Insights
    • Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotable Uses
Benzyl BenzoateAntimicrobialTopical treatment for scabies
BenzonatateAntitussiveCough suppressant
This compoundAntimicrobial, AnticancerPotential therapeutic agent

Properties

IUPAC Name

(benzhydrylideneamino) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(18-14-8-3-9-15-18)23-21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFJOLFXDJQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955254
Record name {[(Diphenylmethylidene)amino]oxy}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3362-33-2
Record name NSC53392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(Diphenylmethylidene)amino]oxy}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Benzhydrylideneamino) benzoate
Reactant of Route 2
Reactant of Route 2
(Benzhydrylideneamino) benzoate
Reactant of Route 3
Reactant of Route 3
(Benzhydrylideneamino) benzoate
Reactant of Route 4
Reactant of Route 4
(Benzhydrylideneamino) benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.